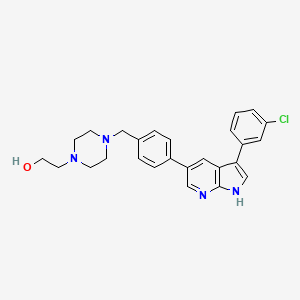
Prosetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prosetin is an investigational drug primarily being developed for the treatment of amyotrophic lateral sclerosis (ALS). It is an orally administered blocker of mitogen-activated protein kinase kinase kinase kinase (MAP4K), which is under investigation for its potential neuroprotective effects .
Métodos De Preparación
The synthesis of Prosetin involves multiple steps to ensure its efficacy and stability. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound involves the use of various organic reactions to construct the core structure of the compound. These reactions may include nucleophilic substitution, oxidation, and reduction reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This includes optimizing the reaction conditions to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Prosetin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Prosetin has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of various organic reactions. Its unique structure allows researchers to investigate the effects of different reaction conditions on its chemical behavior.
Biology: In biology, this compound is used to study the effects of MAP4K inhibition on cellular processes. Researchers use this compound to investigate the role of MAP4K in cell signaling pathways and its potential as a therapeutic target for various diseases.
Medicine: In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases such as ALS. .
Industry: In the pharmaceutical industry, this compound is being developed as a potential drug candidate for the treatment of ALS. Its unique properties make it a promising candidate for further development and commercialization.
Mecanismo De Acción
Prosetin exerts its effects by inhibiting the activity of MAP4K, a protein kinase involved in various cellular processes. By blocking MAP4K, this compound can reduce endoplasmic reticulum (ER) stress and protect motor neurons from degeneration . This mechanism of action makes this compound a potential therapeutic agent for neurodegenerative diseases such as ALS.
Comparación Con Compuestos Similares
Prosetin is unique compared to other similar compounds due to its ability to cross the blood-brain barrier and target motor neurons directly. Similar compounds include:
MAP4K Inhibitors: Other MAP4K inhibitors have been developed, but this compound’s ability to penetrate the brain and its specificity for motor neurons make it unique.
Neuroprotective Agents: this compound is compared to other neuroprotective agents that aim to reduce ER stress and protect neurons. its specific mechanism of action and brain-penetrant properties set it apart from other compounds.
Propiedades
Fórmula molecular |
C26H27ClN4O |
|---|---|
Peso molecular |
447.0 g/mol |
Nombre IUPAC |
2-[4-[[4-[3-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C26H27ClN4O/c27-23-3-1-2-21(14-23)25-17-29-26-24(25)15-22(16-28-26)20-6-4-19(5-7-20)18-31-10-8-30(9-11-31)12-13-32/h1-7,14-17,32H,8-13,18H2,(H,28,29) |
Clave InChI |
VZJUKEQMHBEIKH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC(=CC=C5)Cl)N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B13424859.png)
![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
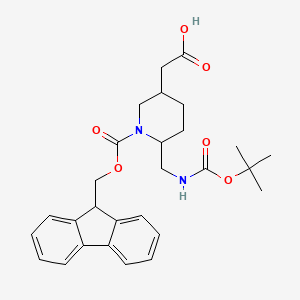

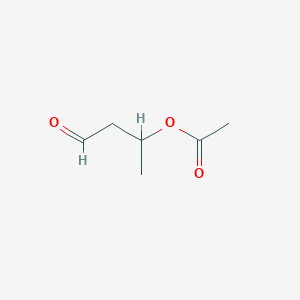

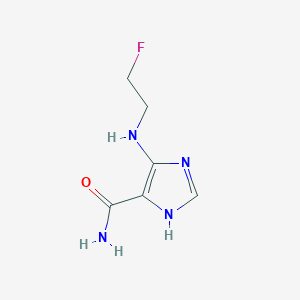
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
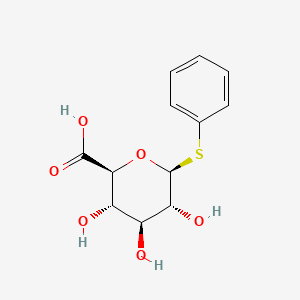
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)

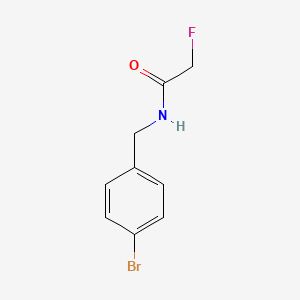
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
